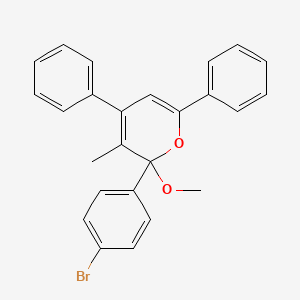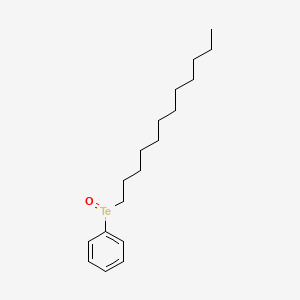
(Dodecane-1-tellurinyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Dodecane-1-tellurinyl)benzene is an organotellurium compound that features a tellurium atom bonded to a benzene ring and a dodecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Dodecane-1-tellurinyl)benzene typically involves the reaction of tellurium-containing reagents with benzene derivatives. One common method is the alkylation of benzene with 1-dodecene in the presence of a tellurium catalyst. The reaction conditions often include the use of Brønsted acidic ionic liquids as catalysts, which have been shown to be effective in promoting the alkylation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of catalysts and solvents is crucial to ensure the scalability and environmental sustainability of the industrial process.
Chemical Reactions Analysis
Types of Reactions
(Dodecane-1-tellurinyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction reactions can convert the tellurium atom to lower oxidation states using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield tellurium dioxide derivatives, while substitution reactions can introduce various functional groups onto the benzene ring or dodecane chain .
Scientific Research Applications
(Dodecane-1-tellurinyl)benzene has several scientific research applications, including:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (Dodecane-1-tellurinyl)benzene involves the interaction of the tellurium atom with various molecular targets. The tellurium atom can form bonds with other atoms or molecules, leading to the formation of new chemical species. The specific pathways and molecular targets depend on the reaction conditions and the nature of the interacting species .
Comparison with Similar Compounds
Similar Compounds
(Dodecane-1-seleninyl)benzene: Similar structure but contains selenium instead of tellurium.
(Dodecane-1-sulfinyl)benzene: Contains sulfur instead of tellurium.
(Dodecane-1-stanninyl)benzene: Contains tin instead of tellurium.
Uniqueness
(Dodecane-1-tellurinyl)benzene is unique due to the presence of the tellurium atom, which imparts distinct chemical properties compared to its sulfur, selenium, and tin analogs. Tellurium’s larger atomic size and different electronic properties can lead to unique reactivity and applications in various fields .
Properties
CAS No. |
84988-08-9 |
|---|---|
Molecular Formula |
C18H30OTe |
Molecular Weight |
390.0 g/mol |
IUPAC Name |
dodecyltellurinylbenzene |
InChI |
InChI=1S/C18H30OTe/c1-2-3-4-5-6-7-8-9-10-14-17-20(19)18-15-12-11-13-16-18/h11-13,15-16H,2-10,14,17H2,1H3 |
InChI Key |
LAQQRIZNLHNDMH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[Te](=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


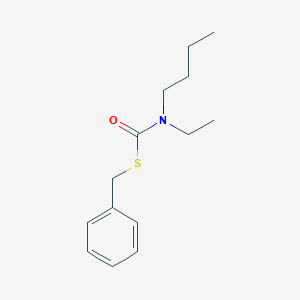
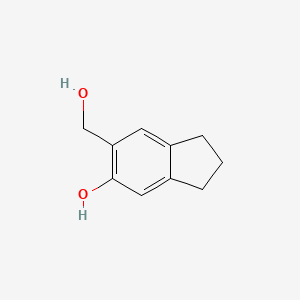
![1-[(4-Methylphenyl)sulfanyl]-3-phenoxypropan-2-ol](/img/structure/B14423837.png)
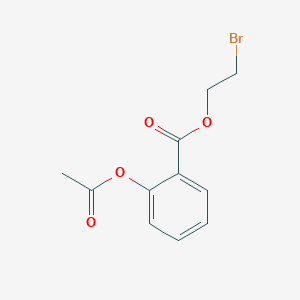
![7-Chloro-2-methyl-6-[(oxan-2-yl)oxy]hept-1-en-3-ol](/img/structure/B14423847.png)
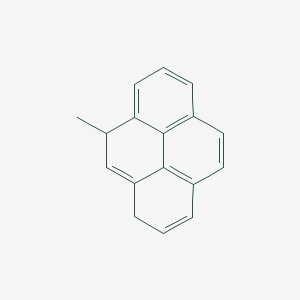
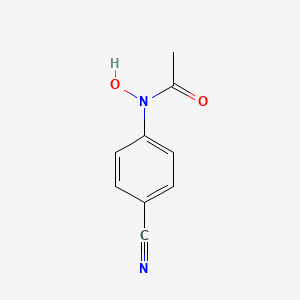
![1-(4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzene-1-sulfonyl)piperidine](/img/structure/B14423860.png)
![(1R)-1-{[tert-Butyl(dimethyl)silyl]oxy}-1-cyclohexylbutan-2-one](/img/structure/B14423868.png)
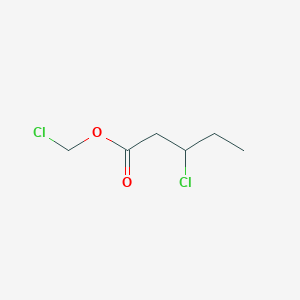
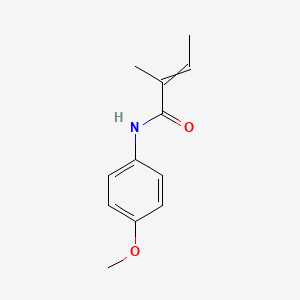
![N-[3-Chloro-4-(4-chlorophenoxy)phenyl]benzamide](/img/structure/B14423883.png)
